molecular formula C25H54NO6P B3081973 1-Heptadecyl-sn-glycero-3-phosphocholine CAS No. 111858-52-7

1-Heptadecyl-sn-glycero-3-phosphocholine

Cat. No.: B3081973
CAS No.: 111858-52-7
M. Wt: 495.7 g/mol
InChI Key: HQRBTQCLRRUGMR-RUZDIDTESA-N
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Description

1-Heptadecyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in cellular membranes. It is characterized by a heptadecyl group attached to the glycerol backbone at the sn-1 position, with a phosphocholine group at the sn-3 position. This compound is known for its involvement in various biological processes, including cell signaling and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptadecyl-sn-glycero-3-phosphocholine can be synthesized through several methods. One common approach involves the esterification of glycerol with heptadecanoic acid, followed by phosphorylation to introduce the phosphocholine group. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Heptadecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include modified phospholipids with altered functional groups, which can have significant biological implications .

Scientific Research Applications

1-Heptadecyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptadecyl-sn-glycero-3-phosphocholine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with specific molecular targets, such as enzymes and receptors, to modulate cellular processes. The compound’s effects are mediated through pathways involving lipid metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: 1-Heptadecyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length and saturation, which influence its role in cellular membranes and its interactions with other molecules. Its distinct properties make it a valuable compound for studying lipid-related processes and developing therapeutic applications .

Properties

IUPAC Name

[(2R)-3-heptadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(27)24-32-33(28,29)31-22-20-26(2,3)4/h25,27H,5-24H2,1-4H3/t25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRBTQCLRRUGMR-RUZDIDTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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